Methothrin
Overview
Description
Methothrin is a chemical compound with the molecular formula C19H26O3 . It is used in various applications, including as a reference standard for environmental testing .
Molecular Structure Analysis
The molecular structure of Methothrin consists of 19 carbon atoms, 26 hydrogen atoms, and 3 oxygen atoms . The structure includes various functional groups and bonds, contributing to its unique properties .
Physical And Chemical Properties Analysis
Methothrin has a density of 1.1±0.1 g/cm3, a boiling point of 369.6±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It also has a molar refractivity of 90.1±0.3 cm3, and a polar surface area of 36 Å2 .
Scientific Research Applications
Methotrexate in Rheumatoid Arthritis and Autoimmune Diseases
Methotrexate is widely used in the treatment of rheumatoid arthritis (RA) and other autoimmune diseases. It has been proven to be effective in ameliorating arthritis symptoms and reducing hepatotoxicity when combined with other agents. For instance, combining methotrexate with curcumin significantly mitigated hepatotoxicity induced by methotrexate, enhancing its anti-arthritic action (Banji et al., 2011). Similarly, studies have shown that methotrexate combined with other herbal medicines like Andrographolide or Withania somnifera root, provided improved therapeutic outcomes in treating RA (Fenfen Li et al., 2018; Apurva Gupta & Singh, 2014).
Methotrexate in Cancer Treatment
Methotrexate is also an essential drug in cancer treatment, especially in hematological malignancies like acute lymphoblastic leukemia. It's crucial for understanding individual variations in methotrexate toxicity and response, impacting the effectiveness of cancer therapy. Studies on genetic variations affecting methotrexate pharmacokinetics and pharmacodynamics have been pivotal in optimizing cancer treatment (Schmiegelow, 2009).
Methotrexate in Dermatological Conditions
Methotrexate has found applications in dermatology, particularly in the treatment of psoriasis. Research has focused on its mode of administration, dosing guidelines, and interaction with other medications, providing valuable insights into its use for skin conditions (Bangert & Costner, 2007).
Methotrexate in Understanding Drug-induced Cytotoxicity and Teratogenesis
Research using models like Drosophila has been instrumental in understanding the cytotoxicity and teratogenic effects of methotrexate. This has provided insights into its effects on gene expression and developmental processes, relevant for understanding its impact on human health (Affleck & Walker, 2008).
Methotrexate in Other Rheumatic Disorders
Apart from RA, methotrexate has been recommended for use in other rheumatic disorders. Studies have outlined its efficacy, safety profile, and guidelines for usage, emphasizing its role as a disease-modifying anti-rheumatic drug (Visser et al., 2008).
Safety And Hazards
properties
IUPAC Name |
[4-(methoxymethyl)phenyl]methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-13(2)10-16-17(19(16,3)4)18(20)22-12-15-8-6-14(7-9-15)11-21-5/h6-10,16-17H,11-12H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNBIMLHUAWKHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)OCC2=CC=C(C=C2)COC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40912012 | |
Record name | [4-(Methoxymethyl)phenyl]methyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40912012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methothrin | |
CAS RN |
34388-29-9, 11114-02-6 | |
Record name | [4-(Methoxymethyl)phenyl]methyl 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropanecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34388-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methothrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011114026 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Methoxymethyl)benzyl chrysanthemummonocarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034388299 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [4-(Methoxymethyl)phenyl]methyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40912012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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